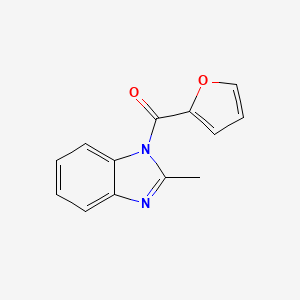
1-(2-furoyl)-2-methyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furoyl)-2-methyl-1H-benzimidazole, commonly known as FMBI, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. FMBI is a benzimidazole derivative that is synthesized by the reaction of 2-methylbenzimidazole with furfural. FMBI has been extensively studied for its potential use as a fluorescent probe, as well as its potential applications in cancer research and drug development.
作用机制
The mechanism of action of FMBI is not fully understood, but it is believed to target specific cellular pathways that are involved in cell growth and proliferation. FMBI has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
FMBI has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis. FMBI has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One advantage of using FMBI in lab experiments is its strong fluorescence properties, which make it useful for imaging biological systems. Additionally, FMBI has been shown to have low toxicity, making it a potential candidate for the development of anticancer drugs. However, one limitation of using FMBI is its relatively low solubility in water, which may limit its potential applications in certain experimental settings.
未来方向
There are a number of potential future directions for research on FMBI. One area of interest is the development of FMBI-based fluorescent probes for imaging biological systems. Additionally, further research is needed to fully understand the mechanism of action of FMBI and its potential applications in cancer research and drug development. Finally, the development of more efficient synthesis methods for FMBI may also be an area of future research.
合成方法
FMBI is synthesized by the reaction of 2-methylbenzimidazole with furfural. The reaction is typically carried out in a solvent such as ethanol or methanol, and a catalyst such as hydrochloric acid or sulfuric acid is often used to promote the reaction. The resulting product is then purified using techniques such as recrystallization or chromatography.
科学研究应用
FMBI has been studied for its potential applications in various scientific fields, including cancer research, drug development, and fluorescence imaging. In cancer research, FMBI has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. FMBI has also been studied for its potential use as a fluorescent probe, as it exhibits strong fluorescence properties that make it useful for imaging biological systems.
属性
IUPAC Name |
furan-2-yl-(2-methylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-14-10-5-2-3-6-11(10)15(9)13(16)12-7-4-8-17-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQJLERROYRVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258534 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5769267.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5769272.png)
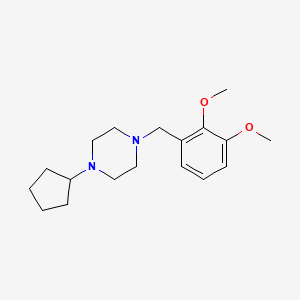
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5769291.png)
![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5769303.png)
![7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5769308.png)
![2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5769310.png)
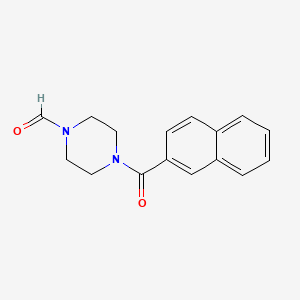
![2-methoxy-6-phenyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769315.png)
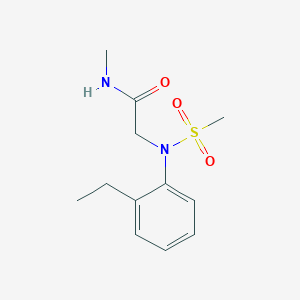


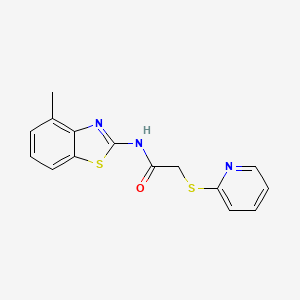
![N-[3-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5769347.png)